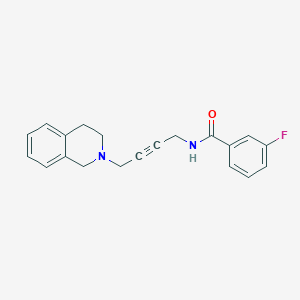

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic molecule known for its diverse applications in scientific research. Its structure comprises a 3,4-dihydroisoquinoline moiety linked via a butynyl chain to a 3-fluorobenzamide group. This distinct structure imparts unique chemical properties and reactivity, making it an object of interest in various fields of study.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide typically involves a multi-step process:

Formation of the 3,4-dihydroisoquinoline core: This can be achieved through Pictet-Spengler cyclization.

Butynyl chain incorporation: The 3,4-dihydroisoquinoline is alkylated with a but-2-yne derivative using standard alkylation conditions.

Attachment of the 3-fluorobenzamide group: This is typically performed via amide bond formation using a coupling reagent like EDC or DCC under mild conditions.

Industrial Production Methods

Industrial production may streamline these steps by using automated synthesizers and optimizing reaction conditions for higher yields and purity. The scalability of the synthesis relies on fine-tuning each step to minimize by-products and improve efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reductive amination is feasible due to the presence of the amide bond.

Substitution: Electrophilic aromatic substitution can occur on the fluorobenzamide ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sodium hypochlorite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitration agents (e.g., nitric acid).

Major Products

Oxidation: The formation of corresponding oxides.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Material Science: Used in the development of novel polymers.

Biology

Enzyme Inhibition: Functions as an inhibitor for certain enzymes.

Receptor Binding Studies: Evaluated for its binding affinity to various receptors.

Medicine

Drug Development: Potential candidate for pharmaceutical applications, particularly in the central nervous system disorders.

Industry

Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Analytical Chemistry: Used as a standard or reference compound in analytical techniques.

作用機序

The compound exerts its effects primarily through binding interactions with molecular targets such as enzymes or receptors. The fluorobenzamide group facilitates interactions with hydrophobic pockets in proteins, while the isoquinoline and butynyl moieties enhance binding specificity and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

類似化合物との比較

Similar Compounds

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-fluorobenzamide

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-yn-1-yl)-3-fluorobenzamide

3-fluoro-N-(4-(isoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

Uniqueness

The unique combination of a but-2-yn-1-yl linker and the specific substitution pattern on the benzamide ring distinguishes N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide from its analogs. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

There's quite a bit to digest there, but isn't it fascinating how chemistry intertwines with so many aspects of our lives? What do you think?

生物活性

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a 3,4-dihydroisoquinoline moiety, known for its diverse pharmacological effects, with a fluorobenzamide group, which may enhance its bioactivity.

Structural Characteristics

The molecular formula of this compound is C18H18N2O. Its structure can be broken down into key components:

| Component | Description |

|---|---|

| Dihydroisoquinoline | A heterocyclic ring associated with various biological activities. |

| Fluorobenzamide | Enhances solubility and may influence pharmacokinetic properties. |

| Butynyl Linker | Facilitates interactions with biological targets through click chemistry. |

Anticancer Properties

Compounds containing the indole and isoquinoline frameworks have been linked to anticancer activity. Studies suggest that this compound may exhibit significant cytotoxic effects against various cancer cell lines. The presence of the alkynyl group could enhance its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline possess notable antimicrobial properties. The structural features of this compound suggest it may also exhibit broad-spectrum antifungal and antibacterial activities, making it a candidate for further investigation in the development of new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3-fluorobenzamide has been explored in various studies. The isoquinoline structure is known for its role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases.

Study 1: Antifungal Activity Evaluation

A study assessed the antifungal activity of various dihydroisoquinoline derivatives against seven phytopathogenic fungi. The results demonstrated that compounds with similar structural motifs exhibited significant antifungal effects at concentrations as low as 50 μg/mL. The structure–activity relationship (SAR) indicated that the presence of specific substituents on the isoquinoline core was crucial for enhancing biological activity .

Study 2: Synthesis and Bioactivity Correlation

Another research focused on synthesizing derivatives of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3-fluorobenzamide and evaluating their biological activities. The findings revealed that modifications to the benzamide group significantly influenced the compound's potency against cancer cell lines, highlighting the importance of structural diversity in drug design .

特性

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJCQFMCEWMZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。